molecular formula C21H16ClNO2S B2528672 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone CAS No. 2034608-93-8

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2528672
CAS No.: 2034608-93-8
M. Wt: 381.87
InChI Key: HMKKJDMFUNRGEN-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C21H16ClNO2S and its molecular weight is 381.87. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

Compounds with similar structural features have been synthesized and characterized to understand their crystal and molecular structures. For instance, the synthesis and characterization of a compound with a related heterocyclic structure were confirmed by X-ray diffraction (XRD) study, showcasing the importance of these analyses in determining the arrangement of atoms and intermolecular interactions within the crystal lattice (Lakshminarayana et al., 2009).

Synthesis and Biological Applications

Related research includes the synthesis of novel heterocyclic compounds with potential anticancer and antimicrobial activities. These studies highlight the quest for discovering biologically active molecules that could contribute to pharmaceutical development. For example, novel biologically potent heterocyclic compounds were synthesized and shown to have significant anticancer activity against a panel of 60 cancer cell lines, as well as antimicrobial effectiveness (Katariya et al., 2021).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and Hirshfeld surface analysis, are conducted to predict the interaction of synthesized compounds with biological targets, which is crucial for drug design and development. These studies help in understanding how these compounds could bind to specific proteins or DNA, aiding in the identification of potential therapeutic agents (Lakshminarayana et al., 2018).

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2S/c22-19-11-13-12-23(10-9-18(13)26-19)21(24)20-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)20/h1-8,11,20H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKJDMFUNRGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.